ETHYL 4-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
CAS No.: 361174-55-2
Cat. No.: VC6321558
Molecular Formula: C27H27N5O5S
Molecular Weight: 533.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361174-55-2 |
|---|---|
| Molecular Formula | C27H27N5O5S |
| Molecular Weight | 533.6 |
| IUPAC Name | ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-14-16-32(17-15-31)38(35,36)22-12-10-19(11-13-22)26(33)28-21-7-5-6-20(18-21)25-29-23-8-3-4-9-24(23)30-25/h3-13,18H,2,14-17H2,1H3,(H,28,33)(H,29,30) |
| Standard InChI Key | CJGHSQWIMVIYCY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Introduction
Synthesis
The synthesis of such compounds typically involves multiple steps, including:
-
Formation of the Benzodiazole Ring: Often achieved through condensation reactions.
-
Introduction of the Phenylcarbamoyl Group: May involve carbamoylation reactions.
-
Attachment of the Benzenesulfonyl Moiety: Typically involves sulfonylation reactions.
-
Piperazine Ring Formation: Can be achieved through cyclization reactions.
Biological Activity and Applications
While specific biological activities of Ethyl 4-(4-{[3-(1H-1,3-Benzodiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate are not detailed in the literature, compounds with similar structures often exhibit:
-
Pharmacological Properties: Such as anti-inflammatory, antimicrobial, or antiviral activities.
-
Medicinal Chemistry Applications: Potential use in drug development due to their ability to interact with biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-{[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoate | Benzimidazole core with chromen moiety | Antimicrobial properties |
| 1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride | Benzodiazole core with morpholine ring | Significant biological activity |
| Ethyl 4-[(1H-1,3-benzodiazol-2-yl)(cyano)methylidene]piperidine-1-carboxylate | Benzodiazole with cyano group | Potential CNS activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume